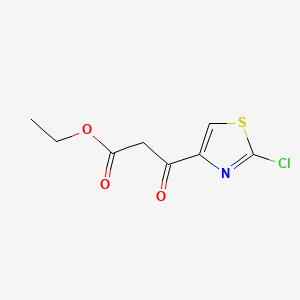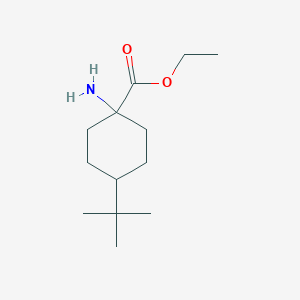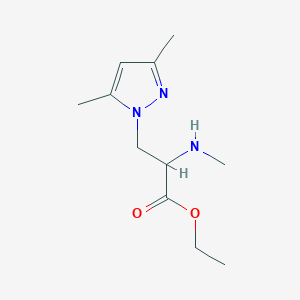
(2,4,5-Trimethylfuran-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-Trimethylfuran-3-yl)methanamine: is an organic compound characterized by a furan ring substituted with three methyl groups and an amine group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethylfuran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4,5-trimethylfuran.
Formylation: The furan ring undergoes formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process may include continuous flow reactions, advanced catalysts, and purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,4,5-Trimethylfuran-3-yl)methanamine can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amine group can participate in substitution reactions, forming amides, imines, or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides, aldehydes, or ketones.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, imines.
Scientific Research Applications
Chemistry:
Catalysis: (2,4,5-Trimethylfuran-3-yl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biology:
Biochemical Studies: The compound can serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2,4,5-Trimethylfuran-3-yl)methanamine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent modifications, affecting the activity of enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as catalysis, biochemical assays, or drug development.
Comparison with Similar Compounds
(2,4,5-Trimethylfuran-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(2,4,5-Trimethylfuran-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness:
Reactivity: The presence of the amine group in (2,4,5-Trimethylfuran-3-yl)methanamine provides unique reactivity compared to its analogs, enabling different types of chemical transformations.
Applications: Its unique structure allows for specific applications in catalysis, biochemical studies, and drug development that may not be achievable with similar compounds.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(2,4,5-trimethylfuran-3-yl)methanamine |
InChI |
InChI=1S/C8H13NO/c1-5-6(2)10-7(3)8(5)4-9/h4,9H2,1-3H3 |
InChI Key |
LGGVQTWAFDYLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1CN)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


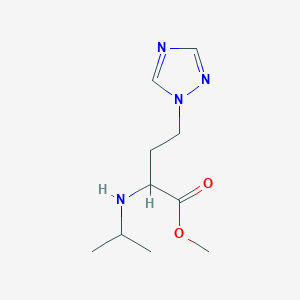

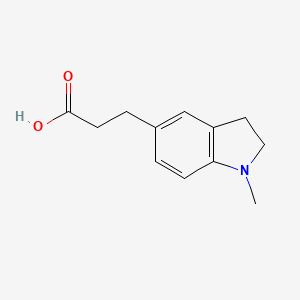

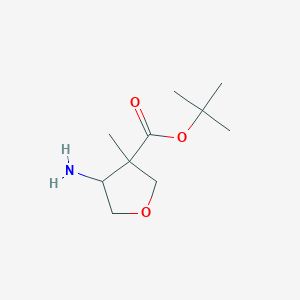
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
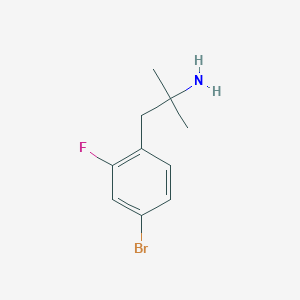
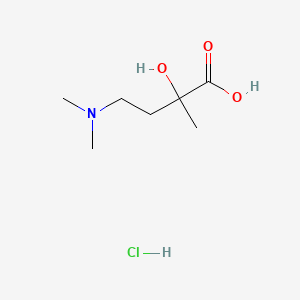

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

